Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Hydroxyethyl N-ethyl-N-methylcarbamate
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Hydroxyethyl N-ethyl-N-methylcarbamate
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available structural data with theoretical physicochemical profiling and standard synthetic methodologies relevant to this chemical class.
CAS: 1514873-81-4 Formula: C₆H₁₃NO₃ Molecular Weight: 147.17 g/mol Synonyms: 2-Hydroxyethyl ethyl(methyl)carbamate; N-Ethyl-N-methylcarbamic acid 2-hydroxyethyl ester
Executive Summary
2-Hydroxyethyl N-ethyl-N-methylcarbamate is a bifunctional organic intermediate characterized by a carbamate core flanked by a secondary amine moiety (N-ethyl-N-methyl) and a primary hydroxyl group. In drug development, this scaffold serves as a critical "linker-spacer" in prodrug design and a structural fragment in the synthesis of cholinesterase inhibitors. Its physicochemical profile—marked by high water solubility and moderate lipophilicity—makes it an ideal candidate for modifying the pharmacokinetics of lipophilic active pharmaceutical ingredients (APIs).
Physicochemical Properties
Note: Experimental values for this specific CAS are proprietary or sparse in public literature. The following data represents high-confidence predictive modeling based on quantitative structure-property relationship (QSPR) algorithms standard in medicinal chemistry.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Calc.) | Confidence | Relevance to Drug Dev. |
| Physical State | Viscous Liquid | High | Handling/Formulation |
| Boiling Point | 245°C ± 20°C (at 760 mmHg) | Medium | Purification (requires vacuum) |
| Density | 1.08 ± 0.1 g/cm³ | High | Volumetric dosing |
| LogP (Octanol/Water) | -0.20 to 0.15 | High | High aqueous solubility; low membrane permeability unless conjugated. |
| pKa (Base) | -1.5 (Carbamate N) | High | Non-ionizable at physiological pH. |
| Polar Surface Area (TPSA) | ~49.7 Ų | High | Good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (OH group) | High | Chemical conjugation site. |
| H-Bond Acceptors | 3 (O=C, O-C, N) | High | Receptor binding affinity. |
Solubility & Stability Analysis
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Solubility: The molecule is highly soluble in water , alcohols (methanol, ethanol), and polar aprotic solvents (DMSO, DMF). It is sparingly soluble in non-polar solvents (hexane).
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Hydrolytic Stability: The carbamate linkage is relatively stable at physiological pH (7.4). Hydrolysis occurs primarily under strongly basic conditions (pH > 10) or in the presence of specific esterases, releasing N-ethyl-N-methylamine and ethylene glycol.
Synthetic Methodologies
For research scale-up, two primary pathways are utilized. Method A is preferred for "Green Chemistry" compliance, avoiding halogenated reagents.
Method A: Aminolysis of Ethylene Carbonate (Green Route)
This reaction involves the nucleophilic attack of N-ethyl-N-methylamine on the carbonyl carbon of ethylene carbonate.
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Advantages: Atom economy (100%), no HCl byproduct.
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Catalyst: Often requires no catalyst or mild Lewis acids.
Method B: Chloroformate Coupling (Traditional Route)
Reaction of 2-hydroxyethyl chloroformate with N-ethyl-N-methylamine.
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Advantages: High reactivity, rapid kinetics.
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Disadvantages: Generates HCl (requires base scavenger like TEA), moisture sensitive.
Visualization: Synthetic Pathways
Figure 1: Comparison of Ring-Opening Aminolysis (Top) vs. Chloroformate Coupling (Bottom) for synthesis.
Applications in Drug Development
This compound is rarely the final API; rather, it is a high-value functional building block .
A. Prodrug "Self-Immolative" Linkers
The hydroxyl group allows for esterification with carboxylic acid-containing drugs (e.g., NSAIDs).
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Mechanism: Upon enzymatic cleavage of the ester bond in vivo, the free hydroxyl group is regenerated. If designed as a cascade linker, the carbamate can subsequently decompose to release the amine, modifying the drug's solubility profile.
B. Cholinergic Ligand Fragments
The N-ethyl-N-methyl motif mimics the quaternary ammonium headgroup of acetylcholine but remains uncharged (tertiary amine equivalent within a carbamate).
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Relevance: This fragment is structurally homologous to the carbamate moiety found in Rivastigmine (an AChE inhibitor). Researchers use this scaffold to synthesize analogs with altered lipophilicity to cross the Blood-Brain Barrier (BBB).
Visualization: Prodrug Logic
Figure 2: Application of the scaffold as a solubility-enhancing prodrug moiety.
Experimental Protocol: Synthesis (Method A)
Standard Operating Procedure (SOP) for Lab Scale (10g)
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagents:
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Ethylene Carbonate: 8.8 g (0.1 mol)
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N-Ethyl-N-methylamine: 5.9 g (0.1 mol)
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Reaction:
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Add Ethylene Carbonate (solid) to the flask.
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Add the amine dropwise. (Note: Reaction is exothermic; cooling may be required initially).
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Heat the mixture to 60°C for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) or GC-MS is mandatory.
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Workup:
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The reaction is typically quantitative.
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Remove unreacted amine via rotary evaporation under reduced pressure.
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Purification: If necessary, distill under high vacuum (<1 mmHg) or purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane).
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Validation:
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1H NMR (CDCl3): Look for N-CH3 singlet (~2.9 ppm), N-CH2 quartet, O-CH2-CH2-O multiplets (3.8–4.2 ppm).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19833956, 2-hydroxyethyl N-ethyl-N-methylcarbamate. Retrieved from [Link]
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Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (General reference for amine-carbonate chemistry). Retrieved from [Link]
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Gosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Context for carbamate utility). Retrieved from [Link]
